molecular formula C21H33N2O11P B1206344 [2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate CAS No. 144510-15-6

[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate

Cat. No.: B1206344
CAS No.: 144510-15-6
M. Wt: 520.5 g/mol
InChI Key: YEEROEUEKAECNF-GOEBONIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H33N2O11P and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

144510-15-6

Molecular Formula

C21H33N2O11P

Molecular Weight

520.5 g/mol

IUPAC Name

[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C21H33N2O11P/c1-20(2,3)17(25)29-12-32-35(28,33-13-30-18(26)21(4,5)6)31-11-14-7-8-16(34-14)23-10-9-15(24)22-19(23)27/h9-10,14,16H,7-8,11-13H2,1-6H3,(H,22,24,27)/t14-,16+/m0/s1

InChI Key

YEEROEUEKAECNF-GOEBONIOSA-N

SMILES

CC(C)(C)C(=O)OCOP(=O)(OCC1CCC(O1)N2C=CC(=O)NC2=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC(C)(C)C(=O)OCOP(=O)(OC[C@@H]1CC[C@@H](O1)N2C=CC(=O)NC2=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(OCC1CCC(O1)N2C=CC(=O)NC2=O)OCOC(=O)C(C)(C)C

Synonyms

(POM)2-N3UMP
bis(pivaloyloxymethyl) 2',3'dideoxyuridine 5'-monophosphate
piv2 ddUMP

Origin of Product

United States

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